molecular formula C17H27NO4 B8523638 ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate CAS No. 1433990-29-4

ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate

Cat. No.: B8523638
CAS No.: 1433990-29-4
M. Wt: 309.4 g/mol
InChI Key: KZLQOCXSPMSZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate typically involves the reaction of 1-(2,2-Diethoxyethyl)-4,5,6,7-tetrahydro-1H-indole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with various functional groups.

    Reduction: Reduced forms of the compound with different degrees of hydrogenation.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy groups.

Scientific Research Applications

ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 1-(2,2-Dimethoxyethyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
  • Ethyl 1-(2,2-Diethoxyethyl)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate

Uniqueness: ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1433990-29-4

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 1-(2,2-diethoxyethyl)-4,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C17H27NO4/c1-4-20-16(21-5-2)12-18-14-10-8-7-9-13(14)11-15(18)17(19)22-6-3/h11,16H,4-10,12H2,1-3H3

InChI Key

KZLQOCXSPMSZIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C2=C(CCCC2)C=C1C(=O)OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (1.44 g, 60.2 mmol) in N,N-dimethylformamide (DMF)(30 mL) was slowly added 121a (5.80 g, 30.1 mmol) at 0° C. The resulting mixture was stirred at room temperature for 0.5 h, followed by the addition of 2-bromo-1,1-diethoxyethane (11.9 g, 60.2 mmol). The reaction was heated at 70° C. for 30 h and quenched with water (100 mL). The mixture was then extracted with ethyl acetate (3×100 mL). The combined organic phase was concentrated under reduced pressure and the residue was purified with silica-gel column chromatography eluting with 40:1 petroleum ether/ethyl acetate to afford 121b (4.7 g, 51%). MS-ESI: [M-ethanol+H]+ 264. 1H NMR (500 MHz, DMSO-d6) δ 6.65 (s, 1H), 4.59 (t, J=5.0 Hz, 1H), 4.17-4.16 (m, 4H), 3.59-3.57 (m, 2H), 3.27-3.26 (m, 2H), 2.61 (t, J=6.0 Hz, 2H), 2.51 (t, J=6.0 Hz, 2H), 1.73-1.71 (m, 2H), 1.63-1.61 (m, 2H), 1.25 (t, J=7.0 Hz, 3H), 1.02 (t, J=7.0 Hz, 6H).
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Name
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.